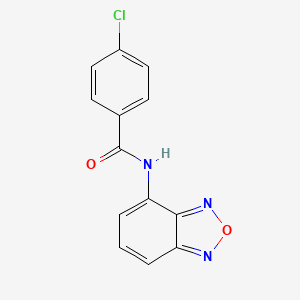

N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide

Description

N-(2,1,3-Benzoxadiazol-4-yl)-4-chlorobenzamide is a benzamide derivative featuring a benzoxadiazole heterocyclic ring fused with a 4-chlorobenzoyl group. The benzoxadiazole core contributes to unique electronic properties due to its fused aromatic system containing both oxygen and nitrogen atoms, which may influence solubility, stability, and intermolecular interactions . The 4-chloro substituent on the benzamide moiety is a common pharmacophore, often associated with enhanced metabolic stability and target affinity in medicinal chemistry .

Properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCVYLRTMOOUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 2,1,3-benzoxadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit fluorescence under specific conditions. It is employed in the study of cellular processes and molecular interactions .

Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The compound’s ability to emit fluorescence also makes it useful in tracking and studying these interactions at the molecular level .

Comparison with Similar Compounds

Table 2: Comparative Bioactivity of 4-Chlorobenzamide Derivatives

Key Findings :

- The benzimidazole derivative (Derivative 17) demonstrates broad-spectrum antimicrobial activity, outperforming reference drugs like ampicillin and fluconazole in some cases .

- Platinum and palladium complexes of 4-chlorobenzamide derivatives show enhanced activity, likely due to metal-induced DNA intercalation or enzyme inhibition .

- Structural modifications (e.g., sulfur in oxadiazole-thioxo derivatives) correlate with improved lipid membrane interaction, a critical factor in antimicrobial potency .

Physicochemical and Structural Insights

- Crystallography : The oxadiazole-thioxo derivative crystallizes in an orthorhombic system (P2₁2₁2₁), with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å . This dense packing may contribute to thermal stability but reduce solubility.

- Spectroscopic Data : Analogs like Z-4b and E-4b exhibit distinct ¹H/¹³C NMR shifts for aromatic protons (δ ~7.2–8.5 ppm) and carbonyl groups (δ ~165–170 ppm), confirming the electronic influence of the 4-chloro substituent .

- Thermal Properties : Melting points vary widely (183–249°C), with isobenzofuroxazol derivatives (Z-4b: 216–218°C) showing higher thermal stability than benzimidazole analogs .

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide features a benzoxadiazole moiety, which is known for its biological activity. The chlorobenzamide component enhances its lipophilicity and potential for cellular uptake. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile.

The antimicrobial activity of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide has been linked to several mechanisms:

- Inhibition of Bacterial Growth : Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting essential biosynthetic pathways. For example, halogenated benzamides have shown effectiveness against Staphylococcus aureus, including multi-drug resistant strains such as MRSA .

- Membrane Depolarization : Some studies suggest that these compounds may disrupt bacterial membranes, leading to cell death through depolarization and increased permeability .

Efficacy Against Pathogens

The compound has demonstrated potent activity against various bacterial strains. In comparative studies, the minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.75 |

These results highlight the compound's potential as an effective antimicrobial agent.

Case Study 1: Efficacy in Clinical Isolates

A recent study evaluated the effectiveness of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide against clinical isolates of MRSA. The study involved:

- Sample Collection : Clinical samples were collected from patients with chronic infections.

- In Vitro Testing : The compound was tested against the isolates using standard broth microdilution methods.

Results indicated a significant reduction in bacterial load in vitro, suggesting that this compound could serve as a promising candidate for treating resistant infections.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms underlying the antibacterial effects of N-(2,1,3-benzoxadiazol-4-yl)-4-chlorobenzamide:

- Proteomic Analysis : Global proteomics revealed that treatment with the compound led to alterations in protein expression associated with cell wall biosynthesis and stress response pathways.

- Gene Expression Studies : RNA sequencing showed upregulation of genes involved in iron acquisition and downregulation of genes associated with virulence factors.

These findings provide insights into how this compound exerts its antibacterial effects beyond simple growth inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.